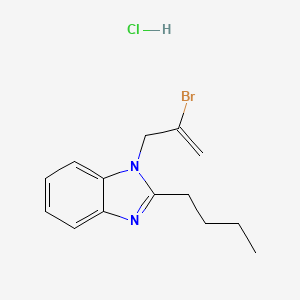
1-(2-bromoprop-2-en-1-yl)-2-butyl-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-bromoprop-2-en-1-yl)-2-butyl-1H-1,3-benzodiazole hydrochloride” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a benzodiazole ring substituted with a 2-bromoprop-2-en-1-yl group and a butyl group . The exact structure would depend on the positions of these substituents on the benzodiazole ring.Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo various chemical reactions. The presence of the bromine atom makes it a good leaving group, which could be replaced by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
New compounds, including those with bromo groups similar to 1-(2-bromoprop-2-en-1-yl)-2-butyl-1H-1,3-benzodiazole hydrochloride, have been synthesized and shown potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Their activity often surpasses that of reference drugs, indicating their potential as novel antimicrobial agents (Liaras et al., 2011).
CO2 Capture
Research has demonstrated the efficacy of certain ionic liquids in sequestering CO2 through reversible reactions, highlighting their potential in CO2 capture and environmental applications. These findings could inform the development of new compounds for efficient and environmentally friendly CO2 sequestration (Bates et al., 2002).
Organic Synthesis
Compounds similar to this compound have been utilized in organic synthesis, including carbonyl propargylation or allenylation reactions. These reactions are valuable for the synthesis of various organic compounds, offering new pathways for chemical synthesis (Masuyama et al., 1998).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-butylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2.ClH/c1-3-4-9-14-16-12-7-5-6-8-13(12)17(14)10-11(2)15;/h5-8H,2-4,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNZAROOHWWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B2700441.png)
![(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700445.png)
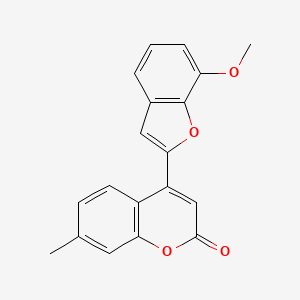
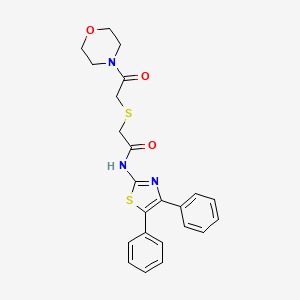
![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2700450.png)
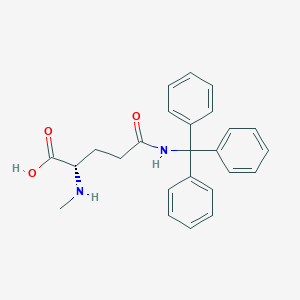

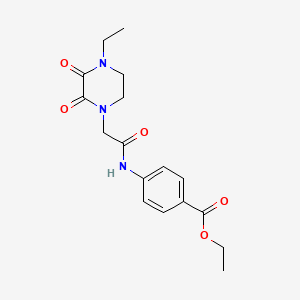
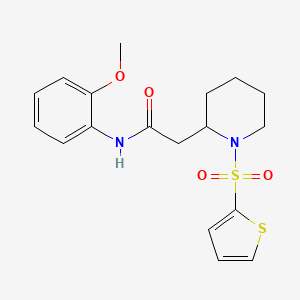

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)

